3-cyclobutyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
3-cyclobutyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, with a cyclobutyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclobutylamine derivative with a suitable triazole precursor in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is usually heated to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce partially or fully reduced triazolopyrimidine derivatives .
Scientific Research Applications
3-cyclobutyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biochemical studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyrimidine ring.
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share the triazole ring but differ in the fused ring system and substituents.
Uniqueness
3-cyclobutyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of the cyclobutyl group and the specific fusion of the triazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-cyclobutyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-3-7(4-1)8-11-12-9-10-5-2-6-13(8)9/h7H,1-6H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVQWPQPBOMISV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NNC3=NCCCN23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C2=NNC3=NCCCN23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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